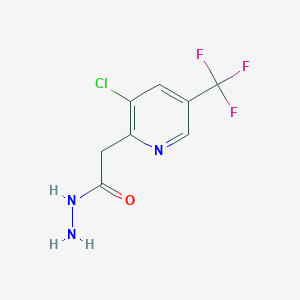

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide adheres to rigorous IUPAC nomenclature standards. Its systematic name reflects the pyridine core, substituents, and functional groups in a hierarchical sequence. Key identifiers include:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetohydrazide |

| CAS Number | 551931-02-3 |

| Molecular Formula | C₈H₇ClF₃N₃O |

| Molecular Weight | 253.61 g/mol |

| SMILES Code | O=C(NN)CC1=NC=C(C(F)(F)F)C=C1Cl |

| InChI Key | FTIUWFCVGODUIV-UHFFFAOYSA-N |

This nomenclature prioritizes substituent positions on the pyridine ring, with numbering following IUPAC rules for heterocyclic compounds. The acetic acid hydrazide moiety is designated as the principal functional group due to its reactive nature.

Synonym Variations

The compound is also recognized by alternative names derived from its structural components:

Isotopic and Stereochemical Considerations

While the compound lacks stereogenic centers, its planar pyridine ring and rigid substituents impose stereochemical constraints. The electron-withdrawing trifluoromethyl group at position 5 and chlorine at position 3 create a meta-para substitution pattern, critical for electronic delocalization.

Molecular Architecture: Pyridine Core Modifications

The molecular structure combines a pyridine ring with strategic substituents and a hydrazide side chain. Key structural features include:

Pyridine Ring Substituents

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2 | Acetohydrazide | Electron-donating (via NH-NH₂ group) | Moderate steric demand |

| 3 | Chlorine | Electron-withdrawing (inductive effect) | Low steric hindrance |

| 5 | Trifluoromethyl (CF₃) | Strong electron-withdrawing (σ and π effects) | High steric bulk |

The trifluoromethyl group enhances the pyridine ring’s electron deficiency, activating it toward electrophilic substitution while stabilizing adjacent cationic intermediates. This electronic profile is critical for its reactivity in synthesis and potential biological interactions.

Acetohydrazide Functional Group

The acetohydrazide moiety (CH₂CONHNH₂) introduces two reactive sites:

- Amide group (CONH) : Participates in hydrogen bonding and metal coordination.

- Hydrazine moiety (NHNH₂) : Enables condensation reactions with carbonyl compounds to form hydrazones or Schiff bases.

This bifunctionality allows the compound to act as a linker or intermediate in combinatorial chemistry.

Electron Distribution and Reactivity

The trifluoromethyl group’s strong electron-withdrawing nature (σ~p~ = 0.54) polarizes the pyridine ring, directing electrophilic attacks to the least substituted positions. Computational studies suggest that the hydrazide’s NH₂ group participates in resonance stabilization, influencing the molecule’s acidity and solubility.

Crystallographic Characterization and Stereoelectronic Properties

While direct crystallographic data for this compound is limited, insights can be extrapolated from structurally related pyridine-hydrazide derivatives:

Crystal Packing and Intermolecular Interactions

Pyridine-hydrazide compounds often crystallize in monoclinic or orthorhombic systems, stabilized by:

- Hydrogen bonds : Between NH₂ groups and oxygen or nitrogen atoms.

- π-Stacking : Aromatic interactions between pyridine rings.

- Halogen bonds : Chlorine’s electronegativity facilitates weak C–Cl···N interactions.

A hypothetical crystal structure might adopt a P2₁/c space group, common for pyridine derivatives with planar geometry.

Spectroscopic Evidence of Structure

Key spectroscopic features include:

These data align with the predicted electronic environment, confirming the hydrazide’s conjugation with the pyridine ring.

Stereoelectronic Implications

The trifluoromethyl group’s electron withdrawal increases the pyridine’s electrophilicity, making the 2-position susceptible to nucleophilic substitution. Conversely, the hydrazide’s NH₂ group enhances solubility in polar solvents, balancing the molecule’s lipophilicity.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)3-14-6(5)2-7(16)15-13/h1,3H,2,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIUWFCVGODUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide typically involves the reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent quality and yield. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide has been investigated for its potential as a pharmaceutical agent. Its structural components allow it to interact with biological targets effectively:

- Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) : This compound has shown promise as a PRMT5 inhibitor, which is relevant in cancer therapy. PRMT5 plays a crucial role in the regulation of gene expression and cell proliferation, making it a target for anticancer drugs. Compounds derived from similar structures have been reported to exhibit high potency and selectivity against PRMT5, indicating that derivatives of this compound could be developed into effective therapeutic agents .

Agricultural Chemistry

The compound also serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides:

- Synthesis of Fluopyram : this compound can be utilized to synthesize fluopyram, a broad-spectrum fungicide used to control various fungal pathogens in crops. The synthesis involves the conversion of the compound through a series of reactions, yielding high purity products that are effective in agricultural applications .

Case Study 1: Synthesis Pathway for Fluopyram

A study detailed the synthetic pathway for producing fluopyram from this compound. The process involves several steps:

- Reagents : The reaction requires specific catalysts and conditions (temperature, pressure) to optimize yield.

- Yield : Reports indicate that yields can exceed 97% under optimal conditions, showcasing the efficiency of using this compound as an intermediate .

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer activity by inhibiting PRMT5. These studies highlight the potential for developing new cancer therapies from this class of compounds .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in hydrogen bonding or halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide

- CAS Number : 551931-02-3

- Molecular Formula : C₈H₇ClF₃N₃O

- Molecular Weight : 253.61 g/mol

- Purity : ≥95% (commercially available via CymitQuimica, Ref: 10-F464107) .

Structural Features: The compound consists of a pyridine ring substituted with chlorine (3-position) and a trifluoromethyl group (5-position), linked to an acetohydrazide moiety.

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Electronic and Steric Effects :

- Thioether Analog (CAS 338422-76-7) : The sulfur atom increases electron-withdrawing effects and may enhance stability against hydrolysis compared to the oxygen-linked parent compound .

Toxicity Considerations :

- Fluopyram (structurally related via the 3-chloro-5-(trifluoromethyl)pyridinyl group) is associated with thyroid carcinogenicity in animal studies . This raises caution for analogs sharing metabolic pathways involving the pyridine core.

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-chloro-N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide

- Molecular Formula : C8H6ClF3N3O

- Molecular Weight : 288.06 g/mol

- CAS Number : 1383468-73-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

- MCF7 (Breast Cancer) : The compound demonstrated a significant inhibitory effect with an IC50 value of 12.50 µM, suggesting its potential as a therapeutic agent against breast cancer cells by inducing apoptosis .

- A549 (Lung Cancer) : An IC50 value of 26 µM was observed, indicating that the compound may cause cell cycle arrest, leading to reduced cell proliferation .

- HepG2 (Liver Cancer) : The compound exhibited notable cytotoxicity with an IC50 value of 17.82 µM, further supporting its role as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the normal cell cycle progression, effectively halting the proliferation of cancer cells.

Case Studies

- Study on MCF7 Cells : A recent study evaluated the effects of various hydrazone derivatives, including this compound, on MCF7 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound may reduce tumor growth in xenograft models, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetohydrazide?

- The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by reacting 2-cyanoacetohydrazide intermediates with aldehydes under reflux in ethanol, followed by purification via recrystallization . Another approach involves coupling hydrazine derivatives with pyridine-based electrophiles, such as 3-chloro-5-(trifluoromethyl)pyridin-2-ylthioacetic acid, using coupling agents like TBTU or HOBt in anhydrous DMF .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

- Characterization relies on spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions and hydrazide linkage.

- FT-IR : Identification of N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Elemental analysis : Validation of molecular formula (e.g., C8H7ClF3N4O, MW 268.63) .

- Melting point determination : Consistency with literature values (e.g., 90–94°C for related hydrazine derivatives) .

Q. What are the primary applications of this compound in drug discovery?

- It serves as a key intermediate for bioactive molecules. For example, it has been used to synthesize antimicrobial pyridine-thiazole hybrids and coumarin derivatives via cyclocondensation with heterocyclic aldehydes or α-haloketones . Its trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making it valuable in designing enzyme inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-(trifluoromethyl)pyridine moiety influence reactivity in cross-coupling reactions?

- The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, reducing nucleophilicity. This necessitates the use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Steric hindrance at the 2-position requires optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Discrepancies in antimicrobial or enzyme inhibition results may arise from:

- Solubility issues : Use of co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability .

- Metabolic instability : Introduction of prodrug motifs (e.g., acetylated hydrazides) to enhance stability .

- Orthogonal assays : Validation via both in vitro (e.g., MIC testing) and computational methods (e.g., molecular docking) .

Q. How can computational chemistry optimize the design of derivatives targeting specific enzymes?

- Docking studies : Use software like AutoDock Vina to predict binding interactions with active sites (e.g., cytochrome P450 or bacterial dihydrofolate reductase) .

- QSAR modeling : Correlate substituent properties (Hammett σ values, logP) with bioactivity to prioritize synthetic targets .

Q. What environmental or degradation studies exist for this compound and its derivatives?

- Limited data are available, but related trifluoromethylpyridine derivatives are known to hydrolyze slowly under acidic conditions. Advanced studies should include:

- LC-MS/MS : To track degradation products (e.g., release of hydrazine or trifluoroacetic acid) .

- Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) for environmental risk assessment .

Methodological Challenges

Q. What analytical techniques address spectral overlaps in characterizing derivatives?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex heterocyclic systems .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with ppm-level accuracy (e.g., [M+H]+ calculated for C8H8ClF3N4O: 269.0321) .

Q. How are reaction conditions optimized for scale-up without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.